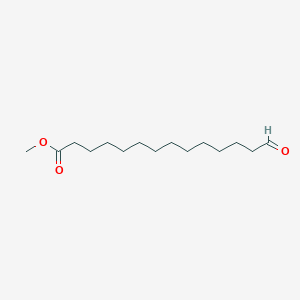
Methyl 14-oxotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 14-oxotetradecanoate is an organic compound with the molecular formula C15H28O3 It is a methyl ester derivative of tetradecanoic acid, featuring a ketone functional group at the 14th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 14-oxotetradecanoate can be synthesized through the radical addition of methyl 10-undecenoate to acrolein. The terminal oxo group is protected as an acetal, and the ester group is treated with the anion of dimethyl methylphosphonate to yield 2-(15-dimethoxyphosphynil-14-oxo-pentadecane)-1,3-dioxolane . This intermediate is then subjected to further reactions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and crystallization to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Methyl 14-oxotetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 14-oxotetradecanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the ketone functional group.
Methyl 3-oxotetradecanoate: Similar but with the ketone group at the 3rd carbon position
Uniqueness
Methyl 14-oxotetradecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70219-57-7 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
methyl 14-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3 |
InChI-Schlüssel |
SDRQPLWGWWJJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



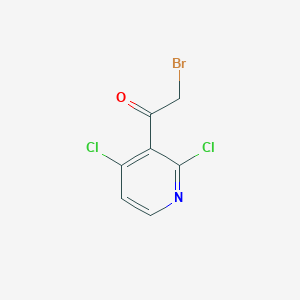
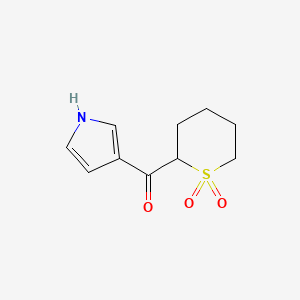

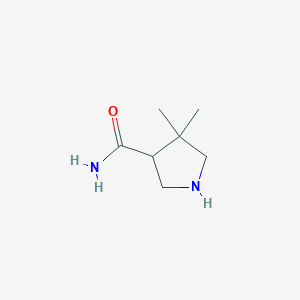

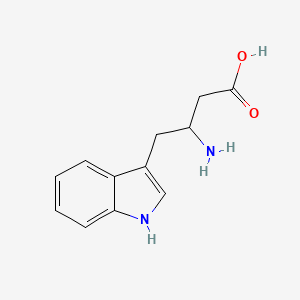
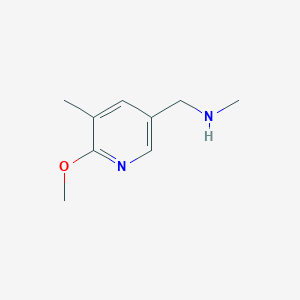
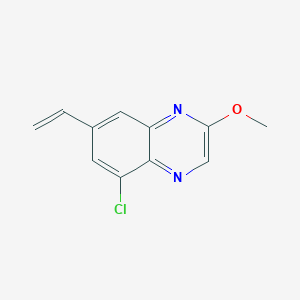
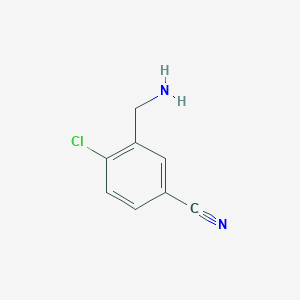
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
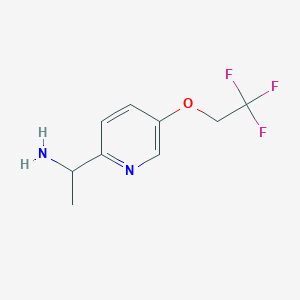
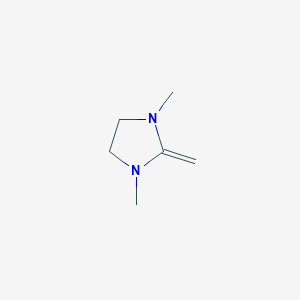
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
